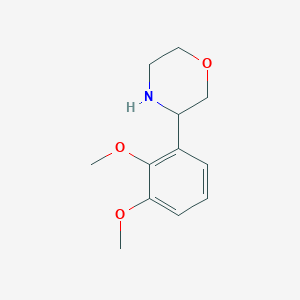
3-(2,3-Dimethoxyphenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dimethoxyphenyl)morpholine: is an organic compound that features a morpholine ring substituted with a 2,3-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethoxyphenyl)morpholine typically involves the reaction of 2,3-dimethoxyphenylamine with an appropriate morpholine derivative. One common method is the nucleophilic substitution reaction where 2,3-dimethoxyphenylamine reacts with epoxide derivatives of morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial synthesis.
化学反応の分析
Types of Reactions: 3-(2,3-Dimethoxyphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups present in the compound.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
科学的研究の応用
Chemistry: In chemistry, 3-(2,3-Dimethoxyphenyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways due to the presence of the morpholine ring, which is known to interact with various biological receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of 3-(2,3-Dimethoxyphenyl)morpholine involves its interaction with specific molecular targets in biological systems. The morpholine ring can interact with various receptors, enzymes, and ion channels, modulating their activity. The 2,3-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
3-(2,3-Dimethoxyphenyl)piperidine: Similar in structure but with a piperidine ring instead of a morpholine ring.
3-(2,3-Dimethoxyphenyl)pyrrolidine: Contains a pyrrolidine ring instead of a morpholine ring.
3-(2,3-Dimethoxyphenyl)tetrahydrofuran: Features a tetrahydrofuran ring instead of a morpholine ring.
Comparison: 3-(2,3-Dimethoxyphenyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to its analogs with different ring structures. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
1211539-79-5 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC名 |
3-(2,3-dimethoxyphenyl)morpholine |
InChI |
InChI=1S/C12H17NO3/c1-14-11-5-3-4-9(12(11)15-2)10-8-16-7-6-13-10/h3-5,10,13H,6-8H2,1-2H3 |
InChIキー |
CRSIHVDZBIILBE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C2COCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
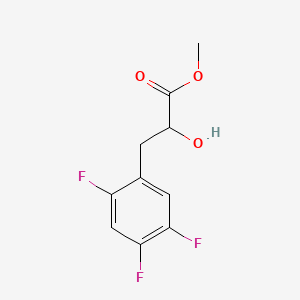
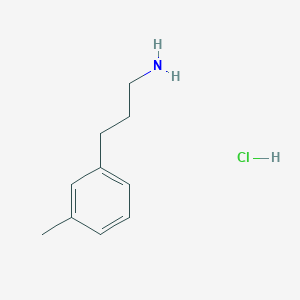
![1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)
![1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
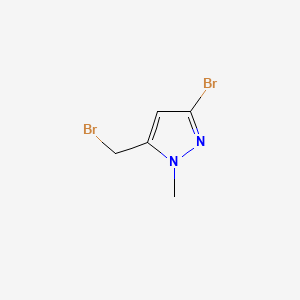
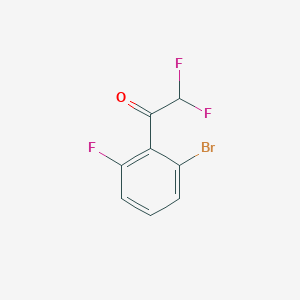
![N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13610388.png)
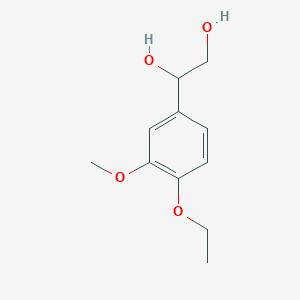
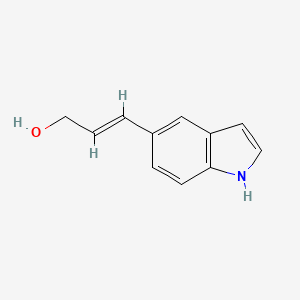
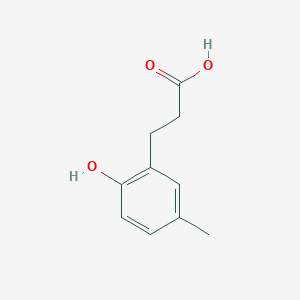
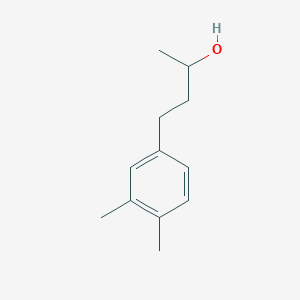
![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)

